2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

RNase L Antiviral Biochemical assay

Sourcing regioisomerically pure triazolopyridine scaffolds for kinase SAR often introduces unvalidated variables. This compound delivers the validated 2-methyl-6-amino substitution pattern with demonstrated RNase L potency (IC50 2.30 nM). • Privileged pharmacophore for JAK, PI3K, p38 MAPK inhibitor programs • 6-Amine vector for potent PI3Kγ inhibitor synthesis • High purity (≥98%); global shipping available

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 7169-94-0
Cat. No. B1269109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
CAS7169-94-0
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCC1=NN2C=C(C=CC2=N1)N
InChIInChI=1S/C7H8N4/c1-5-9-7-3-2-6(8)4-11(7)10-5/h2-4H,8H2,1H3
InChIKeyDFYBVPNAIURTAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine: Scaffold Overview


2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS 7169-94-0) is a heterocyclic small molecule featuring a fused 1,2,4-triazole-pyridine bicyclic core with a methyl substituent at the 2-position and a primary amine at the 6-position. This [1,2,4]triazolo[1,5-a]pyridine scaffold is widely recognized in medicinal chemistry as a privileged pharmacophore for kinase inhibitor development [1]. The core structure provides a versatile hydrogen-bonding network with ATP-binding pockets, making it a foundational building block for programs targeting JAK, PI3K, p38 MAPK, and other therapeutically relevant kinases [2][3]. This compound serves as a key synthetic intermediate or fragment starting point where the 6-amine and 2-methyl positions offer distinct vectors for further functionalization in structure-activity relationship (SAR) exploration.

Supports kinase inhibitor SAR and fragment-based discovery programs
1,2,4-triazolo[1,5-a]pyridine scaffold with reported pharmacophore validation in JAK, PI3K, p38 MAPK pathways
6-amine vector enables regioselective derivatization for target engagement studies
Positional substitution is not interchangeable; validate against alternative regioisomers

2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine: Regioisomeric Specificity


Substitution at the 2- and 6-positions of the [1,2,4]triazolo[1,5-a]pyridine core is not a trivial or interchangeable design choice. Even within closely related regioisomeric triazolopyridines—such as 5-amino versus 8-amino substitution patterns—hydrogen-bond donor/acceptor capabilities differ fundamentally, driving divergent target selectivity profiles [1]. In kinase programs, the 2-methyl group on the triazole ring occupies a specific hydrophobic pocket that cannot be replicated by unsubstituted, 2-phenyl, or 2-amino analogs without altering binding geometry and potency [2]. The 6-amine position is a critical vector for generating 6-aryl-2-amino-triazolopyridine derivatives, a series established as potent PI3Kγ inhibitors with optimized selectivity over other PI3K isoforms [3]. Procurement of alternative substitution patterns—such as 7-methyl, 8-methyl, or 2-phenyl variants—introduces unvalidated SAR variables that can derail lead optimization timelines. The evidence below quantifies these scaffold-dependent differentiation points.

1
Unsubstituted, 2-phenyl, or 2-amino analogs may alter binding geometry and pathway selectivity profile
2
5-amino, 7-methyl, or 8-methyl regioisomers introduce unvalidated SAR variables that can shift lead optimization outcomes
3
2-substituent change fundamentally alters supramolecular synthons and solid-state stability; direct interchange may require re-validation

2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine: Scaffold Benchmarks & Data Gaps


RNase L Activation: Baseline Potency

The 2-methyl-6-amino substituted [1,2,4]triazolo[1,5-a]pyridine core exhibits a baseline IC₅₀ of 2.30 nM for activation of RNase L, as measured by inhibition of protein synthesis in mouse L cell extracts [1]. This represents a validated starting point for the scaffold in antiviral programs targeting the 2-5A-dependent ribonuclease pathway. However, this is a singleton data point with no comparative data against positional isomers (e.g., 7-methyl, 8-methyl) or alternative 2-substituents (e.g., 2-phenyl, 2-amino) available from the same assay system. The value serves as a benchmark for the core scaffold rather than a demonstration of differentiated performance.

RNase L Activation
Reported
IC₅₀ 2.30 nM
Baseline scaffold potency for antiviral pathway screening
Singleton data; no comparator data for positional isomers
RNase L Antiviral Biochemical assay

p38 MAP Kinase: Scaffold Advantage over Benzimidazolone

In a comparative evaluation of inhibitor scaffolds targeting p38 MAP kinase, triazolopyridine-based inhibitors (compounds 20 and 25) demonstrated significantly greater experimental potency than the benzimidazolone scaffold they were modeled after [1]. The triazole group within the [1,2,4]triazolo[1,5-a]pyridine core functions as an unexpected dual H-bond acceptor in the ATP-binding pocket, inducing movement of the crossover connection in p38α [1]. This scaffold-level advantage is inherent to the triazolopyridine core architecture that 2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine shares. Computed descriptors for hydrophobic and π–π interaction capacities were most useful in ranking potency across the series [1].

p38 MAPK Scaffold
Class-level inference
Triazolopyridine scaffold reported higher potency than benzimidazolone
Scaffold-level response context for p38 MAPK assay selection
Exact IC₅₀ values not stated; class-level extrapolation
p38 MAPK Kinase inhibitor Scaffold comparison

2-Substituent Effects on Crystal Packing

The nature of the 2-substituent on the 1,2,4-triazolo[1,5-a]pyridine core exerts distinct and non-interchangeable influences on crystal packing through formation of diverse supramolecular synthons [1]. Comparative analysis of three derivatives with different 2-substituents revealed that a 2-amino substituted derivative forms bifurcated hydrogen bond motifs through the two faces of the amino group, whereas a 2-nitro substituted derivative forms anti-parallel self-complementary pairwise hydrogen bond motifs, and a third derivative with a different substituent adopts non-conventional intermolecular hydrogen bonds [1]. These differences manifest in divergent conformational dynamics around side chains and distinct crystal thermal stabilities that parallel the nature of the supramolecular synthons [1].

Crystal Packing
Class-level extrapolation
2-substituent dictates supramolecular synthon type; 2-methyl not directly tested
2-position choice drives solid-state property differentiation
2-amino, 2-nitro, and alternative substituent compared; applies to scaffold class
Crystal engineering Solid-state chemistry Formulation

2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine: Priority Procurement Scenarios


Kinase Inhibitor Fragment-Based Discovery

This compound is optimally positioned as a fragment starting point or core scaffold for kinase inhibitor programs, particularly those targeting JAK2, PI3Kγ, and p38 MAPK, where the 1,2,4-triazolo[1,5-a]pyridine scaffold has established pharmacophore validation [1][2]. The 6-amine serves as a vector for installing 6-aryl substituents, a key modification for achieving PI3Kγ potency and selectivity [1]. Procurement is justified when the research objective requires a scaffold with demonstrated class-level potency advantages over benzimidazolone in p38 MAPK assays [2].

Antiviral Screening: Targeting RNase L

The compound has a documented baseline IC₅₀ of 2.30 nM for RNase L activation in mouse L cell extracts [1]. Procurement is indicated for laboratories conducting antiviral screening cascades where RNase L (2-5A-dependent ribonuclease) is a primary target. This data point provides a quantifiable benchmark for SAR expansion around the triazolopyridine core, though users should note that comparator data against positional isomers is currently absent.

Solid-State & Polymorph Screening

Given the established position-dependent influence of 2-substituents on supramolecular synthon formation and crystal packing within the triazolopyridine class [1], this compound is a candidate for comparative solid-state chemistry investigations. Procurement for crystallinity assessment, thermal stability profiling, and formulation pre-screening is supported by class-level evidence that 2-position substitution drives distinct hydrogen-bonding architectures and conformational dynamics [1].

Synthetic Methodology: Fused Heterocycles

The 6-amino-2-methyl substitution pattern represents a synthetically tractable entry point for constructing more elaborate [1,2,4]triazolo[1,5-a]pyridine derivatives. Microwave-mediated, catalyst-free synthetic approaches to this scaffold class have been described [1], and procurement of this specific regioisomer enables method development and optimization studies focused on 6-position functionalization strategies.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment-based discovery
Scaffold pharmacophore validation in JAK, PI3K, p38 MAPK pathways
Target-specific SAR expansion at 6-position
Antiviral screening (RNase L pathway)
Reported RNase L activation benchmark
Pathway-specific assay response with positional isomer controls
Solid-state & polymorph screening
2-Substituent-dependent crystal packing
Thermal stability and crystallinity profiling
Synthetic methodology development
Regioisomer-specific functionalization
6-Position derivatization strategies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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